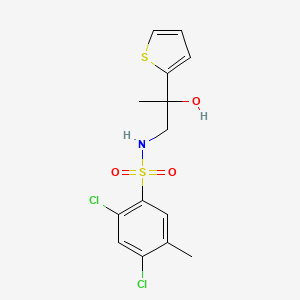
2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide is a chemically synthesized molecule that likely contains a benzenesulfonamide moiety, which is a common feature in various sulfonamide derivatives. These derivatives are known for their diverse biological activities and have been studied extensively in medicinal chemistry. The presence of a thiophenyl group suggests potential for specific electronic and steric interactions that could be relevant in biological systems.
Synthesis Analysis
While the specific synthesis of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide is not detailed in the provided papers, similar sulfonamide compounds have been synthesized and evaluated. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved structure-activity relationship (SAR) studies and biochemical characterization, indicating a methodical approach to optimizing the biological activity of these compounds . This suggests that the synthesis of the compound would also involve strategic placement of functional groups to modulate its activity.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological function. The structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs has been investigated, revealing that certain structural motifs, such as the 3,4-dimethoxybenzenesulfonyl group, are key for inhibitory activity . This implies that the molecular structure of 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide would also be critical in its biological interactions and potential as a therapeutic agent.
Chemical Reactions Analysis
The reactivity of sulfonamide derivatives with other chemical entities can provide insight into their potential applications. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid has been used as a derivatizing reagent for primary amines, indicating that sulfonamide compounds can participate in selective chemical reactions . This suggests that 2,4-dichloro-N-(2-hydroxy-2-(thiophen-2-yl)propyl)-5-methylbenzenesulfonamide could also be involved in specific chemical reactions, potentially leading to its application in analytical chemistry or drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and electronic properties, are important for their practical applications. The poor water solubility of a related compound, 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, necessitated its delivery in a formulation, highlighting the importance of optimizing these properties for therapeutic use . Therefore, similar considerations would need to be addressed for the compound to enhance its pharmacological profile.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A novel 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide (HQMABS) was synthesized and showed significantly higher antimicrobial activity compared to the parent 8-hydroxyquinoline and sulfonamide, indicating potential applications in antimicrobial therapies (Vanparia et al., 2010).
Anticancer Effects
New dibenzensulfonamides were synthesized and showed promising anticancer effects by inducing apoptosis and autophagy pathways. These compounds also exhibited carbonic anhydrase inhibitory effects, highlighting their potential as anticancer drug candidates (Gul et al., 2018).
Photosensitizing Properties for Photodynamic Therapy
A zinc phthalocyanine substituted with new benzenesulfonamide derivative groups was synthesized, displaying high singlet oxygen quantum yield. Its properties make it a potential candidate for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin et al., 2020).
Synthesis of Hypoglycemic Agents
Studies on hypoglycemic agents involving the synthesis of various sulfonamides, including 2-hydroxybenzenesulfonamides, were carried out. These agents were prepared from 2-acetoxyphenyl-sulfonylchlorides via N-acetyl-2-hydroxybenzenesulfonamides, followed by hydrolysis, indicating potential applications in diabetes management (Suzue & Irikura, 1968).
Propriétés
IUPAC Name |
2,4-dichloro-N-(2-hydroxy-2-thiophen-2-ylpropyl)-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2NO3S2/c1-9-6-12(11(16)7-10(9)15)22(19,20)17-8-14(2,18)13-4-3-5-21-13/h3-7,17-18H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQHLWWTDRACKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC(C)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

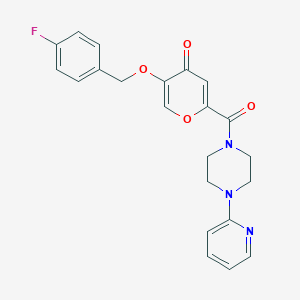
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
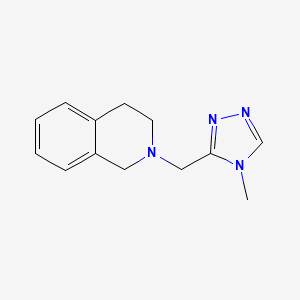
![N-(3-chlorophenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2525078.png)
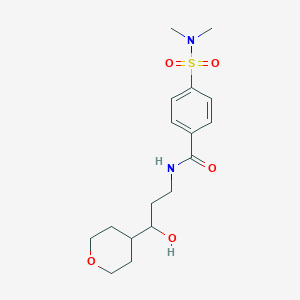

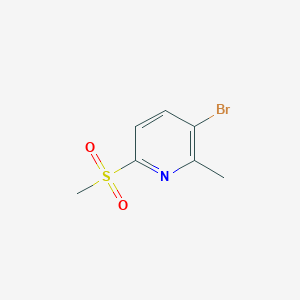
![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)
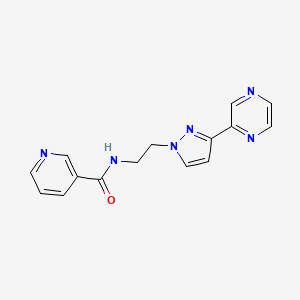
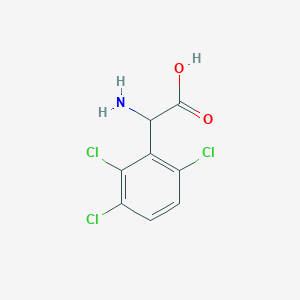
![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)
![(Z)-3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2525090.png)

